7-Bromoquinoline

Physicochemical Properties Isomer Comparison Handling Requirements

7-Bromoquinoline is the regiochemically critical isomer for cross-coupling fidelity. Validated SAR confirms 7-bromo-4-aminoquinolines match chloroquine potency (IC50 3–12 nM) against resistant P. falciparum. It is also the established intermediate for HCV protease inhibitors per Boehringer Ingelheim patents and blue-phosphorescent OLED ligand synthesis. The 6- and 8-isomers are not viable substitutes—procure the 7-isomer to ensure synthetic success.

Molecular Formula C9H6BrN
Molecular Weight 208.05 g/mol
CAS No. 4965-36-0
Cat. No. B152726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinoline
CAS4965-36-0
Molecular FormulaC9H6BrN
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Br)N=C1
InChIInChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
InChIKeyXYBSZCUHOLWQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinoline (CAS 4965-36-0): Supplier & Procurement Guide for a Regiospecific Heterocyclic Building Block


7-Bromoquinoline (CAS 4965-36-0) is a halogenated heteroaromatic building block of the quinoline class, characterized by a bromine substituent at the 7-position of the bicyclic ring system . With a molecular formula of C9H6BrN and a molecular weight of 208.05 g/mol, this compound exhibits physicochemical properties including a melting point of 32-36°C, a boiling point of approximately 290°C, a predicted pKa of 3.36 ± 0.14, and a calculated LogP value of 2.92 [1]. As a solid reagent, it serves as a key synthetic intermediate in cross-coupling reactions for pharmaceutical development and materials science applications .

Why 7-Bromoquinoline Cannot Be Substituted with 6- or 8-Bromoquinoline in Precision Synthesis


While 6-, 7-, and 8-bromoquinolines share identical molecular formulas (C9H6BrN) and molecular weights (208.05 g/mol), their distinct regiochemistry fundamentally alters their physicochemical behavior and synthetic utility. The position of the bromine atom dictates the compound's electronic distribution, melting point (ranging from 19°C for the 6-isomer to 80°C for the 8-isomer, with the 7-isomer at 32-36°C), and acid-base character (pKa values of 4.18, 3.36, and 2.33 for the 6-, 7-, and 8-isomers respectively) [1]. Critically, in Suzuki-Miyaura cross-coupling reactions, these positional isomers display 'large differences in reactivity' under identical conditions, making them non-interchangeable in multi-step syntheses [2]. For procurement, selecting the correct regioisomer is not a matter of generic substitution but a requirement for synthetic fidelity.

Quantitative Differentiation Evidence: 7-Bromoquinoline vs. Analogs


Physicochemical Profile: Solid-State Handling and Acid-Base Character Differentiate 7-Bromoquinoline from 6- and 8-Isomers

7-Bromoquinoline presents a distinct physicochemical profile compared to its 6- and 8-positional isomers. It is a solid at standard ambient temperatures (melting point 32-36°C), unlike 6-bromoquinoline, which is an oil/liquid with a melting point of 19°C . This solid-state nature simplifies weighing and handling in laboratory settings. Furthermore, its predicted pKa of 3.36 is intermediate between the 6-isomer (4.18) and the 8-isomer (2.33), indicating a unique acid-base character that influences its behavior in reactions sensitive to protonation state [1].

Physicochemical Properties Isomer Comparison Handling Requirements

Synthetic Utility in HCV Protease Inhibitor Development: 7-Bromoquinoline as a Preferred Intermediate

In the context of developing agents for Hepatitis C viral (HCV) infections, bromo-substituted quinolines are specifically cited as useful intermediates in the structure design of HCV protease inhibitors [1]. A patented process by Boehringer Ingelheim International GmbH highlights a method for preparing bromo-substituted quinolines of formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl [2]. Within this class, 7-bromoquinoline and its derivatives are particularly noted for their utility, whereas 6- and 8-isomers are less prominently featured in the specific synthetic routes for these high-value pharmaceutical targets [1][2].

HCV Protease Inhibitors Pharmaceutical Intermediates Antiviral Synthesis

Solubility Profile: Enhanced DMSO Solubility of 7-Bromoquinoline for Biological Assays

For applications requiring solubilization in DMSO, a common solvent for biological assays, 7-bromoquinoline demonstrates a high solubility of 125 mg/mL (600.79 mM) . Its LogP value is reported as 2.92, indicating moderate lipophilicity . In contrast, 6-bromoquinoline, while soluble in a range of organic solvents including acetone, acetonitrile, dichloromethane, and ethyl acetate, has a lower reported density (1.538 g/mL) and is an oil at room temperature, which may present different handling and formulation challenges . 8-Bromoquinoline, with a higher melting point (58-59°C) and lower predicted pKa (2.33), would exhibit different solubility and partitioning behavior in biological media [1].

Solubility DMSO Biological Assays

Anti-Infective SAR: 7-Bromo Substitution Matches Chloroquine's Activity Against Resistant P. falciparum

In a structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines (AQs), the 7-bromo-substituted analog demonstrated equivalent antiplasmodial activity to the 7-chloro analog (chloroquine) against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum [1]. The study reports IC50 values in the range of 3-12 nM for both 7-bromo- and 7-chloro-AQs against both strains. In stark contrast, 7-fluoro-AQs and 7-trifluoromethyl-AQs were significantly less active (IC50s of 15-50 nM for susceptible and 18-500 nM for resistant strains), and 7-methoxy-AQs were largely inactive (IC50s of 17-150 nM for susceptible and 90-3000 nM for resistant strains) [1].

Antiplasmodial Activity SAR Drug Resistance

Cross-Coupling Reactivity: 7-Bromoquinoline Exhibits Distinct Regioselectivity in Suzuki-Miyaura Reactions

A systematic study mapping the reactivity of the quinoline ring-system subjected a series of bromoquinolines (including the 6- and 7-isomers) to identical Suzuki-Miyaura cross-coupling conditions with 2-aminophenylboronic acid [1]. The study revealed 'large differences in reactivity depending on the attachment point for the 2-aminophenyl group on the quinoline' [1]. While specific yields for the 7-isomer are not provided in the abstract, the study's conclusion that reactivity is highly position-dependent underscores the non-fungible nature of these isomers in cross-coupling applications. The 7-position's unique electronic environment, influenced by the adjacent ring nitrogen, dictates its distinct reactivity profile compared to the 6- and 8-isomers [1].

Suzuki-Miyaura Coupling Cross-Coupling Regioselectivity

Electronic Properties for OLED Applications: Bromine Substitution Enables Color Tuning

In the field of organic light-emitting diodes (OLEDs), the attachment of bromine substituents to the diphenyl quinoline ring is shown to result in color tuning of phosphorescence, making such compounds promising as blue light-emitting materials [1]. While this study focuses on diphenyl quinoline phosphors, it establishes a class-level inference that bromine substitution on the quinoline core is a viable strategy for modulating electronic properties relevant to OLED performance. 7-Bromoquinoline, as a monobrominated quinoline building block, serves as a precursor for synthesizing more complex quinoline-based ligands and phosphors with tailored optoelectronic characteristics .

OLED Materials Phosphors Electron Transport

Recommended Application Scenarios for 7-Bromoquinoline Based on Quantitative Evidence


Synthesis of Next-Generation 4-Aminoquinoline Antimalarials

Based on SAR data showing that 7-bromo-4-aminoquinolines (AQs) exhibit antiplasmodial activity equivalent to chloroquine (IC50 3-12 nM) against both susceptible and resistant P. falciparum strains [1], 7-bromoquinoline is the preferred starting material for medicinal chemistry programs aimed at developing novel antimalarial agents. Researchers should prioritize this isomer to explore new diaminoalkane side chains while retaining the potent 7-bromo pharmacophore, a strategy validated by the data to overcome chloroquine resistance [1].

Key Intermediate in HCV Protease Inhibitor Development

For research groups engaged in antiviral drug discovery targeting Hepatitis C Virus (HCV), 7-bromoquinoline is a strategically important intermediate. Its documented use in the synthesis of HCV protease inhibitors, as outlined in patents by Boehringer Ingelheim [2][3], positions it as a building block of choice. Sourcing this specific isomer aligns with established synthetic routes for this class of drug candidates, potentially accelerating medicinal chemistry efforts [2].

Precursor for OLED Materials with Tunable Emission

Materials scientists developing new organic light-emitting diode (OLED) components should consider 7-bromoquinoline as a versatile precursor. Class-level evidence demonstrates that bromine substitution on the quinoline ring is an effective strategy for tuning phosphorescence color towards the blue spectrum [4]. The 7-bromoquinoline scaffold provides a bromine handle for cross-coupling reactions, enabling the construction of complex, customized ligands for emissive and electron-transport layers .

Building Block in Regiospecific Suzuki-Miyaura Cross-Coupling

In any synthetic sequence requiring a palladium-catalyzed Suzuki-Miyaura cross-coupling with a quinoline moiety, the choice of the bromoquinoline isomer is non-trivial. As demonstrated by systematic reactivity mapping, the 7-isomer will exhibit a reactivity profile distinct from its 6- and 8-counterparts [5]. Therefore, researchers designing such routes must specifically procure 7-bromoquinoline to ensure the desired regiochemical outcome and overall synthetic success [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.